molecular formula C4H5N3O2 B1421496 Oxazole-4-carbohydrazide CAS No. 885274-12-4

Oxazole-4-carbohydrazide

Cat. No.: B1421496
CAS No.: 885274-12-4
M. Wt: 127.1 g/mol
InChI Key: BJKXXQQGEZGQSQ-UHFFFAOYSA-N
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Description

Oxazole-4-carbohydrazide is a heterocyclic organic compound with the molecular formula C4H5N3O2. It features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom, and a carbohydrazide group attached at the fourth position. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Mechanism of Action

Target of Action

Oxazole-4-carbohydrazide primarily targets peripheral blood mononuclear cells (PBMCs) and Jurkat cells . PBMCs are critical components of the immune system, and Jurkat cells are a model for T lymphocytes, which play a central role in cell-mediated immunity .

Mode of Action

This compound interacts with its targets by inhibiting the proliferation of PBMCs induced by phytohemagglutinin A (PHA) . It also inhibits lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF α) production in human whole blood cell cultures . In Jurkat cells, this compound increases the expression of caspases, Fas, and NF-κB1 . This suggests that a proapoptotic action may account for its immunosuppressive action .

Biochemical Pathways

The compound’s action affects the biochemical pathways related to cell proliferation and apoptosis . By inhibiting the proliferation of PBMCs and inducing the expression of caspases, Fas, and NF-κB1 in Jurkat cells, this compound influences the pathways that regulate cell growth and programmed cell death .

Pharmacokinetics

The compound’s ability to inhibit cell proliferation and induce apoptosis suggests that it can effectively reach its cellular targets

Result of Action

The result of this compound’s action is the inhibition of cell proliferation and the induction of apoptosis . This leads to a decrease in the number of proliferating cells and an increase in the number of cells undergoing programmed cell death . These effects could potentially be harnessed for therapeutic purposes, such as in the treatment of diseases characterized by excessive cell proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxazole-4-carbohydrazide can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chloro-3-nitrobenzoic acid with hydrazine hydrate can yield this compound through a series of steps involving reduction and cyclization .

    Starting Materials: 4-chloro-3-nitrobenzoic acid, hydrazine hydrate.

    Reaction Conditions: The reaction typically requires heating under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxazole-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole-4-carboxylic acid.

    Reduction: Reduction reactions can modify the oxazole ring or the carbohydrazide group.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

    Oxazole-4-carboxylic acid: Formed through oxidation.

    Substituted oxazole derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Oxazole-4-carbohydrazide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Oxazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbohydrazide group.

    Oxazole-2-carbohydrazide: Similar structure but with the carbohydrazide group at the second position.

    Thiazole-4-carbohydrazide: Contains a sulfur atom in place of the oxygen atom in the oxazole ring.

Uniqueness

Oxazole-4-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for the development of new pharmaceuticals and materials.

Properties

IUPAC Name

1,3-oxazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c5-7-4(8)3-1-9-2-6-3/h1-2H,5H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKXXQQGEZGQSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CO1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678468
Record name 1,3-Oxazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885274-12-4
Record name 4-Oxazolecarboxylic acid, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885274-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Oxazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxazole-4-carbohydrazide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do these oxazole-4-carbohydrazide derivatives exert their immunosuppressive effects?

A1: Research suggests that these compounds may act through multiple pathways to suppress immune responses. One study [] investigated a series of novel N′-substituted 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide derivatives. Specifically, the compound 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) demonstrated significant immunosuppressive activity by:

    Q2: What are the structure-activity relationships observed for these this compound derivatives and their impact on immunosuppressive activity?

    A2: While the provided abstracts don't delve into detailed structure-activity relationships (SAR), the study by [] synthesized a series of N′-substituted 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide derivatives. The researchers observed varying degrees of immunosuppressive activity and toxicity among the synthesized compounds. This suggests that modifications to the N′-substituent significantly impact the biological activity of these derivatives. Further research focusing on systematically modifying the core structure and various substituents is needed to establish comprehensive SAR and optimize these compounds for desired activity and safety profiles.

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